molecular formula C6H6O B073303 Benzene oxide CAS No. 1488-25-1

Benzene oxide

Cat. No. B073303
CAS RN: 1488-25-1
M. Wt: 94.11 g/mol
InChI Key: WDFZWSZNOFELJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene oxide, also known as oxepin, is a cyclic organic compound with the chemical formula C6H6O. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Benzene oxide is a highly reactive compound that can undergo various chemical reactions, making it a versatile compound for many applications.

Scientific Research Applications

Epidemiological and Molecular Epidemiological Studies

Benzene oxide, a metabolite of benzene, has been identified as a significant factor in epidemiological studies. Researchers have linked benzene exposure, including benzene oxide, to increased risks of leukemia and lymphoma among workers. Biomarkers such as benzene oxide–protein adducts and altered expression of certain genes in lymphocytes have been associated with benzene exposure. Additionally, the risk of benzene hematotoxicity might be influenced by variations in genes involved in benzene metabolism, such as CYP2E1 and GSTT1 (Li & Yin, 2006).

Catalytic Ozonation for Benzene Removal

Benzene oxide's reactivity has been exploited in studies aiming to remove benzene from aqueous solutions and air streams. Copper oxide nanoparticles have been used as a catalyst in the ozonation process, showing a dependency on various parameters for the removal of benzene (Mohammadi et al., 2017). Additionally, zeolite-supported metal oxide nanoparticles have shown promise in catalytic ozonation of benzene at room temperature, with certain metal oxides like MnO2/ZSM-5 demonstrating significant activity (Haibao Huang et al., 2015).

Photocatalytic Removal of Benzene

Silica-functionalized graphene oxide/ZnO coated on fiberglass has been researched for the photocatalytic removal of benzene from air streams. The research indicates that this composite can significantly degrade benzene, providing a potential solution for reducing industrial emissions (Jafari et al., 2018).

DNA Repair and Carcinogenicity

Benzene oxide is involved in the formation of DNA adducts, such as 7-phenylguanine, and plays a role in carcinogenesis. Studies have shown the importance of DNA repair pathways, like base excision repair (BER) and nucleotide excision repair (NER), in the removal of benzene-induced DNA lesions. The analysis of benzene oxide-DNA adducts and their implications in cancer development has been a critical area of research (Hartwig, 2010) (Zarth et al., 2014).

Detoxification and Biochemical Pathways

Benzene oxide is a substrate for glutathione S-transferases (GSTs), enzymes critical in detoxification processes. The interaction of GSTs with benzene oxide, leading to the formation of S-phenylglutathione, is a significant pathway for the in vivo detoxification of benzene oxide. The roles of different GSTs in this process have been quantified, highlighting the critical role of GSTT1 and GSTP1 (Zarth et al., 2015).

properties

CAS RN

1488-25-1

Product Name

Benzene oxide

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H

InChI Key

WDFZWSZNOFELJY-UHFFFAOYSA-N

Isomeric SMILES

C1=C[C@@H]2[C@@H](O2)C=C1

SMILES

C1=CC2C(O2)C=C1

Canonical SMILES

C1=CC2C(O2)C=C1

synonyms

enzene oxide
benzene oxide, conjugate acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene oxide
Reactant of Route 2
Reactant of Route 2
Benzene oxide
Reactant of Route 3
Reactant of Route 3
Benzene oxide
Reactant of Route 4
Reactant of Route 4
Benzene oxide
Reactant of Route 5
Benzene oxide
Reactant of Route 6
Benzene oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.